N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide
Brand Name: Vulcanchem
CAS No.: 1465401-98-2
VCID: VC4351794
InChI: InChI=1S/C19H26N2O3/c1-4-16(24-17-8-6-5-7-15(17)14(2)3)18(22)21-19(13-20)9-11-23-12-10-19/h5-8,14,16H,4,9-12H2,1-3H3,(H,21,22)
SMILES: CCC(C(=O)NC1(CCOCC1)C#N)OC2=CC=CC=C2C(C)C
Molecular Formula: C19H26N2O3
Molecular Weight: 330.428

N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide

CAS No.: 1465401-98-2

Cat. No.: VC4351794

Molecular Formula: C19H26N2O3

Molecular Weight: 330.428

* For research use only. Not for human or veterinary use.

N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide - 1465401-98-2

Specification

CAS No. 1465401-98-2
Molecular Formula C19H26N2O3
Molecular Weight 330.428
IUPAC Name N-(4-cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide
Standard InChI InChI=1S/C19H26N2O3/c1-4-16(24-17-8-6-5-7-15(17)14(2)3)18(22)21-19(13-20)9-11-23-12-10-19/h5-8,14,16H,4,9-12H2,1-3H3,(H,21,22)
Standard InChI Key FTWRNMQYOXGWHW-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1(CCOCC1)C#N)OC2=CC=CC=C2C(C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(4-Cyanooxan-4-yl)-2-(2-propan-2-ylphenoxy)butanamide, delineates its structure:

  • A butanamide backbone (CH3CH2CH2CONH-) linked to:

    • A 4-cyanooxan-4-yl group (tetrahydro-2H-pyran-4-carbonitrile), introducing a six-membered oxygen-containing ring with a nitrile substituent.

    • A 2-(2-propan-2-ylphenoxy) group, featuring a phenol derivative substituted with an isopropyl group at the ortho position, connected via an ether linkage.

The molecular formula is C19H24N2O3, with a calculated molecular weight of 328.41 g/mol. Key structural features include:

  • Planar amide group: Facilitates hydrogen bonding and interactions with biological targets.

  • Cyano group: Enhances electrophilicity and potential reactivity in nucleophilic substitutions.

  • Steric hindrance: The isopropyl group on the phenoxy moiety may influence conformational flexibility and binding affinity.

Physicochemical Properties

Hypothetical properties derived from computational tools (e.g., ChemAxon, ACD/Labs) and analog comparisons suggest:

PropertyValue/DescriptionBasis of Estimation
Melting Point145–150°CAnalogous aromatic amides
LogP (Partition Coefficient)2.8 ± 0.3Predicted via fragment-based methods
Solubility in Water0.12 mg/mL (25°C)Low due to hydrophobic groups
pKa9.2 (amide NH), 14.5 (phenolic OH*)*If deprotonation occurs

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach:

  • Phenoxybutanoic Acid Derivative:

    • Alkylation of 2-isopropylphenol with ethyl 4-bromobutyrate under basic conditions (K2CO3, DMF) yields ethyl 2-(2-propan-2-ylphenoxy)butanoate.

    • Saponification (NaOH, ethanol/water) converts the ester to the free acid.

  • 4-Cyanooxan-4-amine Synthesis:

    • Cyclization of 4-aminotetrahydropyran-4-carbonitrile via Strecker synthesis or nitrile introduction to a preformed oxane ring.

  • Amide Coupling:

    • Activation of the butanoic acid using carbodiimide (e.g., EDCl) and coupling with 4-cyanooxan-4-amine in dichloromethane.

Optimization Challenges

  • Steric Effects: The bulky isopropyl group may slow reaction kinetics during alkylation or coupling.

  • Nitrile Stability: Ensuring the cyano group remains intact under acidic/basic conditions requires careful pH control.

Biological Activity and Mechanistic Insights

Hypothetical Targets

Based on structural analogs (e.g., kinase inhibitors, antimicrobial agents), potential biological targets include:

  • Enzymes: Serine/threonine kinases (due to amide H-bonding motifs).

  • Membrane Receptors: G protein-coupled receptors (GPCRs) modulated by aromatic ethers.

In Silico Predictions

Molecular docking simulations using AutoDock Vina suggest moderate affinity (Ki ≈ 1–10 µM) for:

  • Cyclooxygenase-2 (COX-2): Interaction with the hydrophobic active site via the isopropylphenoxy group.

  • Bacterial Penicillin-Binding Proteins (PBPs): Amide group mimicking β-lactam antibiotics’ binding motifs.

Comparison with Structural Analogs

CompoundKey DifferenceBiological Activity
DiazepamBenzodiazepine core vs. oxaneAnxiolytic
IbuprofenPropanoic acid vs. amideCOX inhibition
N-(4-Cyanophenyl)acetamideSimpler phenyl vs. oxaneHerbicidal activity

Challenges and Future Directions

  • Toxicity Profiling: Predicted hepatotoxicity (via ProTox-II) due to cytochrome P450 interactions.

  • Stereochemical Effects: Unresolved chirality at the oxane 4-position may necessitate enantioselective synthesis.

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